N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
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Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4OS3 and its molecular weight is 422.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)-4-Methyl-2-(Thiophen-2-yl)Thiazole-5-Carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
This compound interacts with its target by binding to the Pantothenate synthetase enzyme. Molecular docking and dynamics studies suggest that this compound forms a stable protein-ligand complex with the enzyme . The binding of the compound to the enzyme inhibits its activity, thereby disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of Pantothenate synthetase by this compound affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency of coenzyme A, which is crucial for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .
Pharmacokinetics
The pharmacokinetic properties of this compound were predicted using in silico ADMET prediction . The compound was synthesized and characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . The compound displayed significant activity against this strain of bacteria, with an IC50 of 2.03 μM and an IC90 of 15.22 μM . It showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives have shown significant activity against various strains of Mycobacterium tuberculosis . These compounds interact with enzymes and proteins in the bacterial cell, leading to inhibition of bacterial growth .
Cellular Effects
Related imidazo[2,1-b]thiazole derivatives have shown antiproliferative activity against various cancer cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Related compounds have shown significant activity at certain dosages, with toxic or adverse effects observed at high doses .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Related compounds have been found to interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS3/c1-12-17(28-19(21-12)16-3-2-9-26-16)18(25)22-14-6-4-13(5-7-14)15-11-24-8-10-27-20(24)23-15/h2-11H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLBFQTMLPKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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